![molecular formula C12H19NO2 B15274305 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO2 It is a derivative of phenethylamine, featuring a methoxy group on the aromatic ring and a hydroxyl group on the propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methoxyphenylacetone with 3-aminopropanol. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The aromatic ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-one
Reduction: this compound with a reduced aromatic ring
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, modulating their activity. The compound can also inhibit certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-{[1-(3-Methoxyphenyl)ethyl]amino}butan-1-ol: Similar structure but with an additional carbon in the propanol chain.
3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol: Similar structure but with the methoxy group in the para position.
Uniqueness
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol is unique due to the specific positioning of the methoxy group and the hydroxyl group, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
3-[1-(3-methoxyphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(13-7-4-8-14)11-5-3-6-12(9-11)15-2/h3,5-6,9-10,13-14H,4,7-8H2,1-2H3 |
Clave InChI |
VBPQRSDVSWPRHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)OC)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


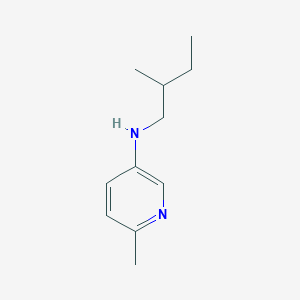
![N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
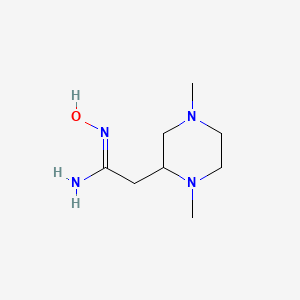
![[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)
![N-[4-(Propan-2-yl)phenyl]thiolan-3-amine](/img/structure/B15274247.png)
![(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15274252.png)
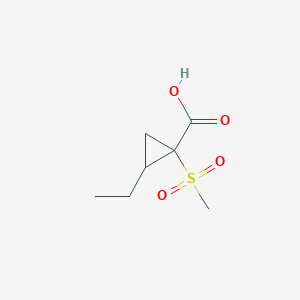
![tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B15274270.png)

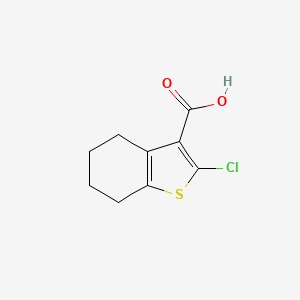
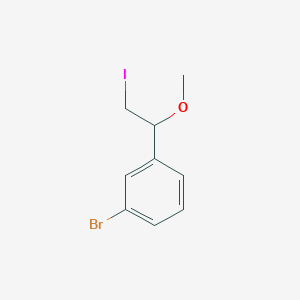

![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15274302.png)

